

Assaying P2RX7 Receptor Activation by HEI3090: Application Notes and Protocols

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Compound of Interest

Compound Name: HEI3090

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Introduction

The P2X7 receptor (P2RX7), an ATP-gated ion channel, is a critical player in the immune system and a promising therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1] Activation of P2RX7 by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion influx, inflammasome activation, and cytokine release.[1][2] **HEI3090** is a small-molecule positive allosteric modulator of P2RX7, meaning it enhances the receptor's activity in the presence of its natural ligand, ATP.[3][4] This document provides detailed application notes and protocols for assaying the activation of the P2RX7 receptor by **HEI3090**.

Mechanism of Action

HEI3090 potentiates the effects of ATP on the P2RX7 receptor.[4] This leads to an increased influx of cations such as Ca^{2+} and Na^{+} , and efflux of K^{+} . [4] A unique characteristic of P2RX7 activation is the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da in size.[1] **HEI3090** has been shown to enhance this pore formation.[3] In immune cells, particularly dendritic cells (DCs), this enhanced activation stimulates the NLRP3 inflammasome, leading to the maturation and release of interleukin-18 (IL-18).[1][3] IL-18, in turn, promotes the production of interferon-gamma (IFN- γ) by Natural Killer (NK) cells and CD4 $^{+}$ T cells, leading to a robust anti-tumor immune response.[3][5]

Key Applications

- **Cancer Immunotherapy:** **HEI3090** can be used to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[\[3\]](#)[\[6\]](#)
- **Inflammatory Diseases:** Studying the effects of **HEI3090** can provide insights into the role of P2RX7 in inflammatory conditions.
- **Drug Discovery:** These protocols can be adapted to screen for and characterize other P2RX7 modulators.

Data Presentation

In Vitro Efficacy of HEI3090

Parameter	Cell Line	Agonist	HEI3090 Concentration	Result	Reference
Ca ²⁺ Influx	HEK293T-mP2RX7	333 μ M ATP	250 nM	Potentiation of Ca ²⁺ influx	[3] [6]
Pore Formation (TO-PRO-3 Uptake)	HEK293T-mP2RX7	ATP	25 nM	2.5-fold increase in TO-PRO-3 entry	[3]
IL-18 Secretion	Dendritic Cells	ATP	Not specified	Increased IL-18 production	[3]
IFN- γ Production	NK and CD4 ⁺ T cells	In presence of IL-18 from HEI3090-treated DCs	Not applicable	Increased IFN- γ production	[3]

Experimental Protocols

Calcium Influx Assay

This assay measures the potentiation of ATP-induced intracellular calcium influx by **HEI3090** using a fluorescent calcium indicator.

Materials:

- HEK293T cells stably expressing mouse P2RX7 (HEK293T-mP2RX7) or a control cell line (e.g., HEK pcDNA6).[3]
- Culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM calcium indicator.
- Assay buffer (e.g., HBSS with Ca^{2+}).[7]
- ATP solution.
- **HEI3090** solution.
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with kinetic reading capabilities.

Protocol:

- Cell Seeding: Seed HEK293T-mP2RX7 and control cells into a 96-well plate and culture overnight to form a confluent monolayer.
- Dye Loading: Wash the cells gently with assay buffer. Load the cells with Fluo-4 AM (e.g., 1 μM in assay buffer) and incubate at 37°C for 1 hour.[8]
- Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
- Baseline Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a set number of cycles (e.g., 10 cycles).[6]
- Compound Addition: Add **HEI3090** at the desired concentration (e.g., 25 nM, 250 nM, 2.5 μM) followed by ATP (e.g., 333 μM) to the wells.[3][6]

- Kinetic Measurement: Immediately begin recording the fluorescence intensity over time.
- Data Analysis: Calculate the change in fluorescence ($F1/F0$, where F1 is the peak fluorescence after agonist addition and F0 is the baseline fluorescence) in response to the agonist.^[6] Compare the response in the presence and absence of **HEI3090**.

Pore Formation Assay (Dye Uptake)

This assay assesses the formation of the large P2RX7 pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.

Materials:

- HEK293T-mP2RX7 and control cells.
- Culture medium.
- TO-PRO-3 Iodide or Ethidium Bromide (EtBr).^{[3][7]}
- Assay buffer.
- ATP solution.
- **HEI3090** solution.
- 96-well plates.
- Flow cytometer or fluorescence plate reader.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate and culture overnight.
- Compound Incubation: Pre-incubate cells with various concentrations of **HEI3090** or vehicle.
- Dye and Agonist Addition: Add the fluorescent dye (e.g., TO-PRO-3) along with ATP to stimulate P2RX7.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).^{[6][7]}

- Measurement:
 - Plate Reader: Measure the fluorescence intensity in each well.
 - Flow Cytometry: Harvest the cells and analyze the percentage of fluorescently labeled cells.[\[9\]](#)[\[10\]](#)
- Data Analysis: Quantify the increase in fluorescence or the percentage of positive cells as a measure of pore formation. Compare the results between **HEI3090**-treated and untreated cells. **HEI3090** has been shown to increase TO-PRO-3 entry by 2.5-fold.[\[3\]](#)

IL-18 Release Assay (ELISA)

This protocol measures the secretion of IL-18 from immune cells following P2RX7 activation.

Materials:

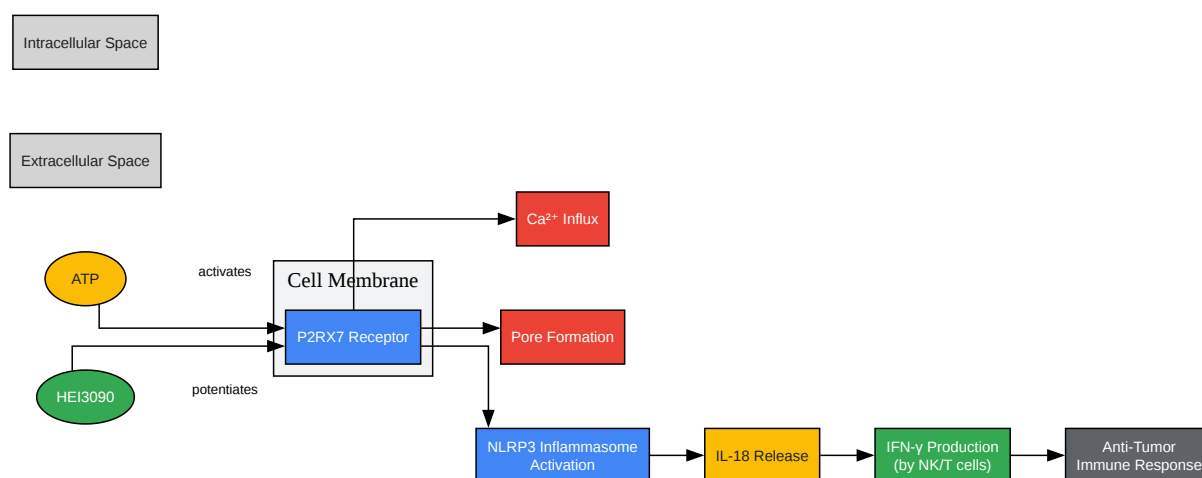
- Primary dendritic cells (DCs) or a suitable immune cell line.
- Culture medium (e.g., RPMI 1640).
- LPS (lipopolysaccharide) for priming.
- ATP solution.
- **HEI3090** solution.
- Human or mouse IL-18 ELISA kit.
- 96-well cell culture plates.

Protocol:

- Cell Priming (if necessary): Prime the immune cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-18 expression.[\[7\]](#)
- Compound Incubation: Pre-incubate the primed cells with various concentrations of **HEI3090**.

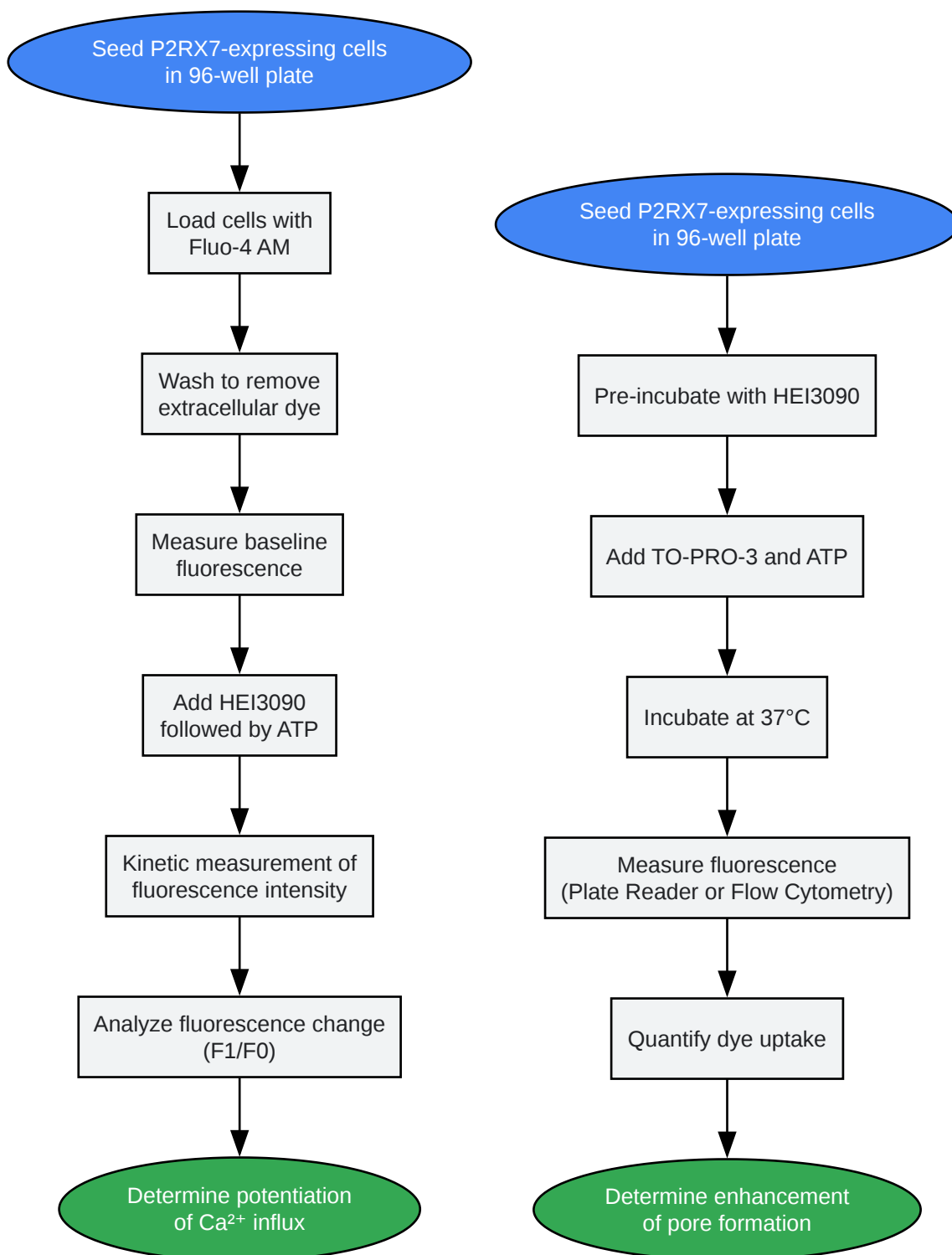
- P2RX7 Activation: Stimulate the cells with a P2RX7 agonist (e.g., ATP) for an appropriate duration (e.g., 30-60 minutes).[7]
- Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatant.
- ELISA: Quantify the amount of released IL-18 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Determine the increase in IL-18 release in response to **HEI3090** and ATP stimulation.

Visualizations



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Caption: P2RX7 signaling pathway activated by ATP and potentiated by **HEI3090**.



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